3'Ome-m7GpppAmpG
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Overview
Description
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine (3’Ome-m7GpppAmpG) is a trinucleotide cap analogue. This compound is known for its significant translational efficiency and is used as a molecular biology tool in the field of messenger ribonucleic acid (mRNA) vaccines and mRNA transfection. It plays a crucial role in protein production, gene therapy, and anti-cancer immunization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine involves the use of specific starting sequences and reagents. One common method involves the use of guanosine and adenosine derivatives, which are chemically modified to introduce the necessary methyl groups and triphosphate linkages. The reaction conditions typically include the use of specific enzymes and catalysts to facilitate the formation of the desired cap structure .
Industrial Production Methods
Industrial production of 3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized to ensure high yield and purity of the final product. The compound is often supplied as a dried sodium salt for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and translational efficiency.
Reduction: Reduction reactions can modify the chemical structure of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can yield various substituted analogues .
Scientific Research Applications
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine has numerous scientific research applications, including:
Chemistry: Used as a tool for studying the chemical properties and reactions of nucleotides.
Biology: Plays a crucial role in mRNA capping, which is essential for mRNA stability and translation.
Medicine: Used in the development of mRNA vaccines and gene therapy applications.
Industry: Employed in the production of recombinant proteins and other biotechnological applications.
Mechanism of Action
The mechanism of action of 3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine involves its role as a cap analogue. It mimics the natural cap structure of mRNA, enhancing the stability and translational efficiency of the mRNA. The compound interacts with various molecular targets and pathways involved in mRNA processing and translation, promoting efficient protein synthesis .
Comparison with Similar Compounds
Similar Compounds
7-Methylguanosine-5’-triphosphate-5’-adenosine (m7GpppAmpG): Similar in structure but lacks the 3’-O-methyl group.
7-Methylguanosine-5’-triphosphate-5’-guanosine (m7GpppG): Another cap analogue used in mRNA research.
2’-O-Methyladenosine-5’-triphosphate-5’-guanosine (AmpG): Lacks the 7-methylguanosine component.
Uniqueness
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine is unique due to its enhanced translational efficiency and stability compared to other cap analogues. The presence of the 3’-O-methyl group provides additional stability and resistance to degradation, making it a valuable tool in mRNA research and applications .
Properties
Molecular Formula |
C33H45N15O24P4 |
---|---|
Molecular Weight |
1159.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C33H45N15O24P4/c1-45-10-48(26-16(45)28(53)44-33(36)42-26)30-19(51)20(62-2)12(68-30)5-65-74(56,57)71-76(60,61)72-75(58,59)66-6-13-21(22(63-3)31(69-13)46-8-39-14-23(34)37-7-38-24(14)46)70-73(54,55)64-4-11-17(49)18(50)29(67-11)47-9-40-15-25(47)41-32(35)43-27(15)52/h7-13,17-22,29-31,49-51H,4-6H2,1-3H3,(H11-,34,35,36,37,38,41,42,43,44,52,53,54,55,56,57,58,59,60,61)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |
InChI Key |
QLKZOMAEOBMBOC-RKTALREWSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |
Origin of Product |
United States |
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